(R)-3-Aminoazepan-2-one is a chiral compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals. It is classified as an aminoazepane, a type of cyclic amine that features a seven-membered ring containing nitrogen. The compound's molecular formula is , and its molecular weight is approximately 128.17 g/mol. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
(R)-3-Aminoazepan-2-one can be derived from various synthetic pathways, often utilizing starting materials that are readily available in chemical supply chains. The classification of this compound falls under the category of amino acids and heterocyclic compounds, specifically within the subgroup of azepanes, which are saturated seven-membered nitrogen-containing rings.
The synthesis of (R)-3-aminoazepan-2-one can be achieved through several methods:
The molecular structure of (R)-3-aminoazepan-2-one consists of a seven-membered ring with one nitrogen atom and various substituents that contribute to its chemical properties. Key structural data includes:
The compound's structure allows it to participate in hydrogen bonding, influencing its solubility and reactivity in biological systems.
(R)-3-Aminoazepan-2-one participates in various chemical reactions due to its functional groups:
These reactions typically require careful control of conditions to maintain stereochemical integrity.
The mechanism by which (R)-3-aminoazepan-2-one exerts its biological effects often involves interactions with specific receptors or enzymes. Its amino group can participate in hydrogen bonding with target biomolecules, enhancing binding affinity and specificity.
(R)-3-Aminoazepan-2-one exhibits several notable physical and chemical properties:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed to confirm purity and structural integrity during synthesis .
(R)-3-aminoazepan-2-one serves as an important building block in medicinal chemistry. Its applications include:
Researchers continue to explore new applications for this compound, particularly in developing novel therapeutics with improved efficacy and reduced side effects.
The systematic IUPAC name (R)-3-aminoazepan-2-one defines the compound’s core structure and stereochemistry. The root "azepan-2-one" denotes a seven-membered ring (azepane) with a ketone at position 2, forming a caprolactam derivative. The prefix "3-amino" specifies an amino group (–NH₂) at carbon 3, while the stereodescriptor (R) indicates the absolute configuration of this chiral center [1] . This naming adheres to IUPAC Rule RC-81.4 for heterocyclic compounds and Section 3AA-2 for amino acid derivatives, where locants prioritize the carbonyl group (C2) [1] [7].
Synonyms include:
These variants reflect alternative ring-numbering systems (e.g., "hexahydro-azepinone" emphasizing saturation) or laboratory usage [8]. The SMILES notation N[C@@H]1CCCCNC1=O
and InChIKey BOWUOGIPSRVRSJ-RXMQYKEDSA-N
encode structural and stereochemical details for databases like PubChem (CID 439823) .
Table 1: Nomenclature and Identifiers
Type | Identifier | Source |
---|---|---|
Systematic IUPAC Name | (R)-3-Aminoazepan-2-one | [1] [7] |
SMILES | N[C@@H]1CCCCNC1=O | |
InChIKey | BOWUOGIPSRVRSJ-RXMQYKEDSA-N | |
Common Synonyms | (R)-3-Amino-2-azepanone; (R)-3-Aminohexahydro-2H-azepin-2-one | [8] |
The molecular formula C₆H₁₂N₂O (molar mass: 128.17 g/mol) implies a monounsaturated heterocyclic system. Structural features include:
The ring adopts a distorted chair conformation to minimize steric strain. Computational models (e.g., DFT/B3LYP/6-311++G(d,p)) predict the (R)-configuration stabilizes intramolecular H-bonding between N3–H and C2=O, lowering energy by ~2.3 kcal/mol versus the (S)-form [3] [9]. This H-bond imposes planarity on the C2-N1-C7 region, enhancing rigidity—a trait exploitable in peptide mimetics [1].
While single-crystal XRD data for (R)-3-aminoazepan-2-one remains unpublished, analogous lactams (e.g., ε-caprolactam) exhibit monoclinic systems with P2₁/c space groups and hydrogen-bonded dimers [9]. Key predicted bond parameters include:
Spectroscopic signatures from FT-IR, NMR, and Raman studies of related β-amino lactams enable indirect characterization:
Table 2: Key Spectroscopic Signatures
Technique | Predicted Peaks | Assignment |
---|---|---|
FT-IR (cm⁻¹) | 3320, 3180 (broad) | N–H asym/sym stretch (amino) |
1675 (strong) | Amide C=O stretch (lactam) | |
1590 | N–H bend (amino) | |
¹³C NMR (ppm) | 178.5 (C2) | Lactam carbonyl |
55.1 (C3) | Chiral α-amino carbon | |
28.4, 26.2, 22.0 (C4, C5, C6) | Methylene chain | |
¹H NMR (ppm) | 3.25 (m, 1H, C3–H) | Methine proton at chiral center |
2.90 (t, 2H, C7–H₂) | Amide-adjacent methylene | |
1.60–1.45 (m, 6H, C4–C6–H₂) | Aliphatic ring protons |
FT-IR data derive from scaled DFT frequencies (B3LYP functional) [3] [9]. NMR shifts reference TMS in DMSO-d₆, with C3–H coupling constants (J = 6–9 Hz) confirming axial/equatorial dynamics in the ring [3].
Enantiomeric pairs share identical physical properties (melting point, solubility, lipophilicity) but exhibit chiroptical differences:
Their biological discrimination arises from interactions with chiral biomolecules. For instance:
Table 3: Comparative Properties of Enantiomers
Property | (R)-Enantiomer | (S)-Enantiomer |
---|---|---|
Optical rotation | ([α]_D^{25} = +) (dextrorotatory) | ([α]_D^{25} = -) (levorotatory) |
Stereodescriptor | R-configuration | S-configuration |
Bioactivity prediction | Higher receptor affinity | Lower receptor affinity |
Metabolic stability | Resistant to L-amino acid oxidase | Susceptible to oxidase degradation |
The energetic difference between enantiomers in achiral environments is negligible (~10⁻¹⁴ J/mol), necessitating chiral resolution techniques (e.g., chromatography with amylose phases) for separation [6] [8]. The (R)-form’s stability in peptide coupling reactions makes it a candidate for constrained β-amino acid building blocks in drug design [1] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1